Cas no 2411277-99-9 (2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide)

2-Chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a substituted oxolane ring with a methanesulfonylphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the sulfonyl group enhances solubility and stability, while the chloroacetamide functionality offers versatility in nucleophilic substitution reactions. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound is typically used in research settings for the synthesis of novel derivatives with potential therapeutic or agricultural applications. Proper handling and storage are recommended due to its reactive chloroacetamide group.
2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide structure
2411277-99-9 structure
Product Name:2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide
CAS No:2411277-99-9
MF:C13H16ClNO4S
MW:317.78844165802
CID:5416333
PubChem ID:146107312
Update Time:2025-09-26

2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • Z2596802988
    • 2411277-99-9
    • 2-chloro-N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]acetamide
    • 2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide
    • EN300-26599070
    • 2-Chloro-N-[tetrahydro-3-[4-(methylsulfonyl)phenyl]-3-furanyl]acetamide
    • 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide
    • Inchi: 1S/C13H16ClNO4S/c1-20(17,18)11-4-2-10(3-5-11)13(6-7-19-9-13)15-12(16)8-14/h2-5H,6-9H2,1H3,(H,15,16)
    • InChI Key: HATAKEOJHVFUQU-UHFFFAOYSA-N
    • SMILES: C(NC1(C2=CC=C(S(C)(=O)=O)C=C2)CCOC1)(=O)CCl

Computed Properties

  • Exact Mass: 317.0488569g/mol
  • Monoisotopic Mass: 317.0488569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.8Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 571.8±50.0 °C(Predicted)
  • pka: 12.05±0.20(Predicted)

2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26599070-0.05g
2-chloro-N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]acetamide
2411277-99-9 90%
0.05g
$246.0 2023-09-13

Additional information on 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide

Introduction to 2-Chloro-N-3-(4-Methanesulfonylphenyl)oxolan-3-ylacetamide (CAS No. 2411277-99-9)

2-Chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide (CAS No. 2411277-99-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.

The chemical structure of 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide is defined by its complex arrangement of functional groups. The presence of a chloro group, an acetamide moiety, and a methanesulfonylphenyl substituent on an oxolan ring contributes to its unique pharmacological properties. The chloro group is known to enhance the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach target sites within the body. The acetamide functional group is often associated with increased solubility and stability, making it a valuable component in drug design.

The synthesis of 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of 3-chloropropionyl chloride with 3-(4-methanesulfonylphenyl)oxolane, followed by amidation with ammonia or a suitable amine derivative. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.

In terms of biological activity, 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide has demonstrated significant potential as a therapeutic agent. Recent studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Furthermore, research has also explored the anticancer properties of 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide. A study conducted at the National Cancer Institute found that this compound selectively induced apoptosis in various cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

The pharmacokinetic profile of 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide has also been investigated to assess its suitability for clinical use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for brain tissue. The compound is metabolized primarily by cytochrome P450 enzymes in the liver and is excreted via both renal and biliary routes.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

In conclusion, 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide (CAS No. 2411277-99-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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